

Chemical structure and properties of Echinatine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Echinatine N-oxide

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Echinatine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species, including those of the Boraginaceae family such as Heliotropium, Cynoglossum, Rindera, and Eupatorium species. As with other pyrrolizidine alkaloid N-oxides (PANO), it is considered a pro-toxin. While possessing lower intrinsic toxicity compared to its corresponding tertiary alkaloid, echinatine, it can be converted to the toxic form in vivo, leading to potential hepatotoxicity. This guide provides a detailed overview of the chemical structure, properties, and biological implications of **Echinatine N-oxide**, along with methodologies for its isolation, synthesis, and characterization.

Chemical Structure and Properties

Echinatine N-oxide is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. The core structure consists of a necine base, specifically heliotridine, esterified with viridifloric acid. The N-oxide functionality significantly influences the molecule's polarity and biological disposition.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₅ NO ₆	
Molecular Weight	315.36 g/mol	
CAS Number	20267-93-0	
Appearance	White to off-white solid	
Solubility	Soluble in methanol and water	
Predicted pKa	12.54 ± 0.29	LookChem
Predicted LogP	-0.35590	LookChem
Exact Mass	315.16818752 Da	

Spectroscopic Data

Detailed experimental spectroscopic data for **Echinatine N-oxide** is not readily available in the public domain. However, based on the analysis of related pyrrolizidine alkaloid N-oxides, the following characteristics can be expected:

- ¹H NMR:** The proton NMR spectrum would show characteristic signals for the pyrrolizidine core, the ester side chain, and protons adjacent to the N-oxide group, which would be shifted downfield compared to the parent alkaloid.
- ¹³C NMR:** The carbon NMR spectrum would reveal 15 distinct carbon signals corresponding to the molecular formula. The carbons directly bonded to the nitrogen and oxygen atoms would exhibit characteristic chemical shifts.
- Mass Spectrometry:** The mass spectrum of **Echinatine N-oxide** would show a protonated molecule [M+H]⁺ at m/z 316. A characteristic fragmentation pattern for monoester pyrrolizidine alkaloid N-oxides involves the neutral loss of water and the formation of fragment ions at m/z 111 and 172.
- Infrared (IR) Spectroscopy:** The IR spectrum would display characteristic absorption bands for O-H stretching (from the hydroxyl groups), C=O stretching (from the ester group), and a distinct band corresponding to the N-O stretching vibration.

Experimental Protocols

The following are detailed methodologies for the isolation, synthesis, and characterization of **Echinatine N-oxide**, based on established procedures for pyrrolizidine alkaloids and their N-oxides.

Isolation of Echinatine N-oxide from Plant Material (e.g., *Heliotropium indicum*)

This protocol is based on the general principles of alkaloid extraction and purification, incorporating solid-phase extraction for the separation of N-oxides.

1. Plant Material Collection and Preparation:

- Collect fresh leaves of *Heliotropium indicum*.
- Air-dry the leaves in the shade for approximately two weeks until brittle.
- Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material (1 kg) in 70% ethanol (5 L) for 72 hours at room temperature with occasional stirring.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Acid-Base Partitioning:

- Suspend the crude extract in 0.5 M sulfuric acid (500 mL) and stir for 1 hour.
- Filter the acidic solution to remove non-alkaloidal material.
- Wash the filtrate with diethyl ether (3 x 200 mL) to remove fats and other lipophilic impurities.
- Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.
- Extract the aqueous solution with chloroform (5 x 200 mL). The tertiary alkaloids will be in the chloroform phase, while the more polar N-oxides will remain in the aqueous phase.

4. Solid-Phase Extraction (SPE) for N-oxide Enrichment:

- Adjust the pH of the aqueous phase containing the N-oxides to approximately 2-3 with sulfuric acid.
- Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Load the acidified aqueous extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.
- Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove impurities.
- Elute the retained **Echinatine N-oxide** with 10 mL of 2.5% ammonia in methanol.

5. Final Purification:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Further purify the residue using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in chloroform) or by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis of Echinatine N-oxide from Echinatine

This protocol describes the oxidation of the tertiary amine of echinatine to its corresponding N-oxide.

1. Reaction Setup:

- Dissolve Echinatine (100 mg) in methanol (10 mL) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.

2. Oxidation:

- To the cooled solution, add 30% hydrogen peroxide (H₂O₂) (5 equivalents) dropwise with stirring.
- Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia).

3. Work-up and Purification:

- After the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide (MnO₂) until gas evolution ceases.

- Filter the reaction mixture to remove the MnO_2 .
- Concentrate the filtrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel using a gradient of methanol in chloroform to yield pure **Echinatine N-oxide**.

Characterization of Echinatine N-oxide

1. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Detection: UV detection at 220 nm.
- The retention time of **Echinatine N-oxide** will be shorter than that of Echinatine due to its higher polarity.

2. Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis: Full scan analysis to determine the $[\text{M}+\text{H}]^+$ ion and tandem MS (MS/MS) to observe the characteristic fragmentation pattern.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

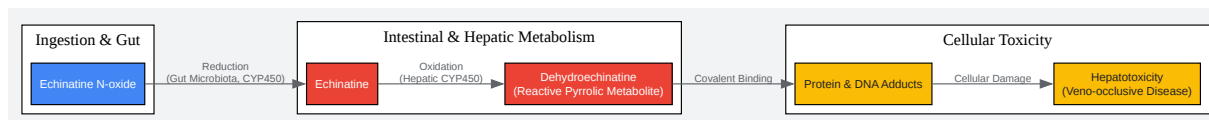
- Solvent: Deuterated methanol (CD_3OD) or deuterated water (D_2O).
- Experiments: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC to confirm the structure and assign all proton and carbon signals.

Biological Activity and Toxicity Pathway

Echinatine N-oxide itself is considered to be relatively non-toxic. However, its toxic potential is realized through a metabolic activation pathway that occurs primarily in the gut and liver.

The toxicity of **Echinatine N-oxide** is initiated by its reduction back to the parent tertiary alkaloid, echinatine. This reductive process is mediated by the gut microbiota and hepatic cytochrome P450 enzymes. Once formed, echinatine is absorbed and transported to the liver, where it undergoes metabolic activation by cytochrome P450 monooxygenases. This enzymatic oxidation generates highly reactive pyrrolic metabolites, specifically dehydroechinatine. These electrophilic pyrrolic esters can then readily form covalent adducts

with cellular nucleophiles, including proteins and DNA. The formation of these adducts disrupts cellular function, leading to cytotoxicity, genotoxicity, and ultimately, hepatotoxicity, which can manifest as hepatic veno-occlusive disease.



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Caption: Metabolic activation pathway of **Echinatine N-oxide** leading to hepatotoxicity.

Conclusion

Echinatine N-oxide is a significant pyrrolizidine alkaloid N-oxide with important toxicological implications. Understanding its chemical properties, developing robust methods for its detection and quantification, and elucidating its mechanism of toxicity are crucial for assessing the risks associated with exposure to PA-containing plants and for the development of potential therapeutic agents. This guide provides a foundational resource for researchers and professionals working in these areas. Further research is warranted to obtain detailed experimental spectroscopic data and to explore the full range of its biological activities.

- To cite this document: BenchChem. [Chemical structure and properties of Echinatine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15588203#chemical-structure-and-properties-of-echinatine-n-oxide\]](https://www.benchchem.com/product/b15588203#chemical-structure-and-properties-of-echinatine-n-oxide)

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